molecular formula C19H18N4OS B2738473 (E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890598-13-7

(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2738473
CAS No.: 890598-13-7
M. Wt: 350.44
InChI Key: OBYKMVKRTFEPOG-RMKNXTFCSA-N
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Description

The compound (E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolo-thiadiazole family, a class of heterocyclic systems known for their broad pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The core structure combines a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole moiety, which serves as a scaffold for diverse substituents. In this compound:

  • Position 6 features an (E)-4-isopropylstyryl chain, introducing conjugation (via the styryl group) and enhanced lipophilicity (via the isopropyl group), which may improve membrane permeability .

Properties

IUPAC Name

3-(2-methylfuran-3-yl)-6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-12(2)15-7-4-14(5-8-15)6-9-17-22-23-18(20-21-19(23)25-17)16-10-11-24-13(16)3/h4-12H,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYKMVKRTFEPOG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of (E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be described as follows:

  • Molecular Formula : C18H20N4OS
  • Molecular Weight : 348.44 g/mol

This compound features a triazole ring fused with a thiadiazole structure, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole and thiadiazole derivatives. Specifically, compounds similar to (E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown significant activity against a range of bacterial and fungal strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1532
S. aureus1816
C. albicans208

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been investigated in various models. For instance, studies have demonstrated that triazole-thiadiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: In Vivo Model

In an animal model of inflammation induced by carrageenan:

  • Control Group : Significant swelling observed.
  • Compound Treatment Group : Reduced swelling by approximately 50% compared to the control group.

This suggests that (E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may possess anti-inflammatory properties.

Anticancer Activity

Research indicates that triazole derivatives can exhibit anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanism involves the inhibition of key signaling pathways involved in cancer cell proliferation. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 12 µM after 48 hours of treatment.

The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

Comparison with Similar Compounds

Structural and Functional Variations

The pharmacological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis:

Pharmacological Insights

  • Antimicrobial Activity : Compounds like 18d and demonstrate broad-spectrum antimicrobial effects, attributed to electron-withdrawing (e.g., nitro) or lipophilic (e.g., isobutyl) substituents that disrupt microbial membranes or enzyme function .
  • Antifungal Potential: 11c and highlight the role of methoxy and heteroaromatic groups (e.g., indolyl, pyrazolyl) in targeting fungal lanosterol 14-α-demethylase, a key enzyme in ergosterol biosynthesis .
  • Structural Planarity: The planar triazolo-thiadiazole core (as in ) enables π-π stacking with biological targets, while non-planar substituents (e.g., styryl in the target compound) may alter binding modes .

Physicochemical Properties

  • Electronic Effects : The 2-methylfuran-3-yl group (electron-donating) contrasts with 5-nitro-2-furanyl (18d, electron-withdrawing), which may influence redox interactions or receptor binding .

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